molecular formula C12H11ClN2O B1481772 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine CAS No. 2091639-47-1

4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine

Cat. No.: B1481772
CAS No.: 2091639-47-1
M. Wt: 234.68 g/mol
InChI Key: VCLNFVSCSUJCFL-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Carboxylic acids or alcohols.

    Reduction: Alkanes or alcohols.

    Coupling reactions: Biaryl or diaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary widely based on the specific derivative or application .

Properties

IUPAC Name

4-chloro-2-methyl-6-(phenoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9-14-10(7-12(13)15-9)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLNFVSCSUJCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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